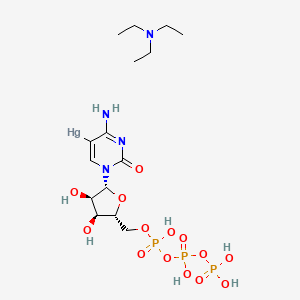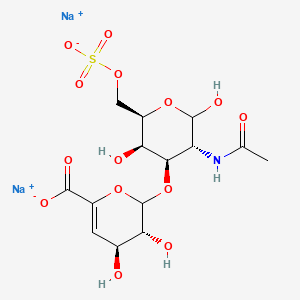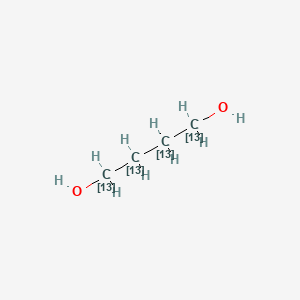
Cyclohexamine Hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de PCE, également connu sous le nom de chlorhydrate de N-éthyl-1-phénylcyclohexanamine, est un composé chimique classé comme une arylcyclohexylamine. C'est un dérivé de la phéncyclidine et est connu pour ses propriétés anesthésiques dissociatives. Ce composé est principalement utilisé dans la recherche scientifique et les applications médico-légales en raison de ses effets psychoactifs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de PCE implique généralement la réaction de la cyclohexanone avec le bromure de phénylmagnésium pour former du 1-phénylcyclohexanol. Cet intermédiaire est ensuite déshydraté pour produire du 1-phénylcyclohexène. La dernière étape implique la réaction du 1-phénylcyclohexène avec l'éthylamine pour former de la N-éthyl-1-phénylcyclohexanamine, qui est ensuite convertie en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique .
Méthodes de production industrielle
La production industrielle du chlorhydrate de PCE suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes de purification est courante dans les milieux industriels pour maintenir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de PCE subit diverses réactions chimiques, notamment :
Oxydation : Le PCE peut être oxydé pour former des dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent convertir le PCE en son amine correspondante.
Substitution : Le PCE peut subir des réactions de substitution où le groupe éthyle peut être remplacé par d'autres groupes alkyles ou aryles
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium sont utilisés.
Substitution : Divers halogénoalcanes et halogénoarènes peuvent être utilisés dans des conditions basiques pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés hydroxylés du PCE.
Réduction : Dérivés aminés correspondants.
Substitution : Dérivés alkylés ou arylés du PCE
Applications de la recherche scientifique
Le chlorhydrate de PCE est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques. Certaines de ses applications comprennent :
Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires.
Biologie : Étudié pour ses effets sur le système nerveux central et son utilisation potentielle en neuropharmacologie.
Médecine : Investigé pour ses propriétés anesthésiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'action
Le chlorhydrate de PCE exerce ses effets principalement en bloquant les récepteurs N-méthyl-D-aspartate (NMDA) dans le cerveau. Cette inhibition conduit à un état dissociatif, caractérisé par une perception altérée de la réalité et des expériences sensorielles. De plus, le PCE interagit avec les récepteurs mu-, delta- et kappa-opioïdes, les récepteurs sigma-1 et sigma-2, et inhibe les transporteurs de dopamine, de sérotonine et de noradrénaline .
Applications De Recherche Scientifique
PCE (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on the central nervous system and its potential use in neuropharmacology.
Medicine: Investigated for its anesthetic properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes .
Mécanisme D'action
PCE (hydrochloride) exerts its effects primarily by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. This inhibition leads to a dissociative state, characterized by altered perception of reality and sensory experiences. Additionally, PCE interacts with mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors, and inhibits dopamine, serotonin, and norepinephrine transporters .
Comparaison Avec Des Composés Similaires
Composés similaires
Phéncyclidine (PCP) : Un anesthésique dissociatif bien connu avec des propriétés similaires à celles du PCE.
Kétamine : Un autre anesthésique dissociatif utilisé à la fois en médecine et en médecine vétérinaire.
3-Méthoxyéticyclique (3-MeO-PCE) : Un analogue structurel du PCE avec des effets psychoactifs similaires
Unicité du chlorhydrate de PCE
Le chlorhydrate de PCE est unique en raison de son interaction spécifique avec les récepteurs NMDA et de ses effets dissociatifs distincts. Contrairement à la kétamine, qui est largement utilisée en milieu clinique, le PCE est principalement utilisé dans la recherche en raison de ses propriétés psychoactives puissantes et de son statut réglementaire .
Propriétés
IUPAC Name |
N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13;/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNANSUXFSDBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741937 | |
| Record name | N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-64-7 | |
| Record name | N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)





![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)
![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)




![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)
